molecular formula C14H17F2NO3 B11816385 benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B11816385
M. Wt: 285.29 g/mol
InChI Key: FDMJTUQOQPSWKN-UHFFFAOYSA-N
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Description

Benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the use of fluorinated reagents and piperidine derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

Benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-fluoro-4-morpholinophenylcarbamate: Another fluorinated compound with similar structural features.

    4-benzyl-4-fluoro-3-phenylisoxazol-5(4H)-one: A compound with a fluorine atom and a benzyl group, used in various chemical applications.

Uniqueness

Benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H17F2NO3

Molecular Weight

285.29 g/mol

IUPAC Name

benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C14H17F2NO3/c15-10-14(19)6-7-17(8-12(14)16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2

InChI Key

FDMJTUQOQPSWKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1(CF)O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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